4-Piperidinone, 2-methyl-6-phenyl-
Description
Contextualization of Piperidinone Scaffolds in Heterocyclic Chemistry
Piperidinone scaffolds, which are derivatives of piperidine (B6355638) containing a ketone functional group, are a significant class of nitrogen-containing heterocyclic compounds. wikipedia.orgneliti.com Their importance stems from their prevalence in a wide array of biologically active molecules. The piperidine ring is a key structural feature in many alkaloids and pharmaceutical agents. nih.govacs.org The presence of the carbonyl group in the 4-position, as seen in 4-piperidone (B1582916), provides a reactive site for further chemical modifications, making these scaffolds highly valuable in the synthesis of complex molecular architectures. nih.govrsc.org The versatility of the piperidinone core allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with a range of chemical and physical properties. acs.orgnih.gov
Significance of Substituted 4-Piperidinones in Synthetic Strategies
Substituted 4-piperidones are crucial intermediates in organic synthesis, particularly in the construction of pharmacologically relevant molecules. acs.org The strategic placement of substituents on the piperidone ring can significantly influence the biological activity of the resulting compounds. nih.gov For instance, N-substituted 4-piperidones are key precursors in the synthesis of various central nervous system agents. acs.org
The synthesis of substituted 4-piperidones is often achieved through multicomponent reactions, such as the Mannich reaction, which allows for the efficient assembly of the heterocyclic ring in a single step from an aldehyde, an amine, and a ketone. nih.govwikipedia.orgacs.org This method is particularly useful for creating asymmetrically substituted piperidones like 4-Piperidinone, 2-methyl-6-phenyl-. The ability to introduce diverse substituents at the 2 and 6 positions, as well as on the nitrogen atom, makes 4-piperidones highly adaptable building blocks for creating complex and chirally enriched molecules. nih.govacs.org
Research Scope: Focusing on 4-Piperidinone, 2-methyl-6-phenyl- and Analogs
Research focusing on 4-Piperidinone, 2-methyl-6-phenyl- and its analogs is driven by the desire to understand the structure-activity relationships of substituted piperidones. The synthesis and conformational analysis of related 2,6-disubstituted piperidin-4-ones have been subjects of considerable study. asianpubs.orgresearchgate.netchemrevlett.com For example, studies on 2,6-diaryl-3-methyl-4-piperidones have provided insights into their analgesic and antifungal activities. nih.gov
The specific combination of a methyl group at the 2-position and a phenyl group at the 6-position introduces chirality and specific steric and electronic properties to the molecule. Investigations into such compounds often involve detailed spectroscopic analysis, such as NMR and mass spectrometry, to elucidate their precise three-dimensional structure and reactivity. nih.govresearchgate.netrdd.edu.iq The conformational preferences of the piperidone ring and its substituents are of particular interest, as they can significantly impact the molecule's biological interactions. asianpubs.orgresearchgate.net
Chemical and Spectroscopic Data of 4-Piperidinone Derivatives
Table 1: Chemical Identifiers for Selected Piperidinone Compounds
| Compound Name | CAS Number | Molecular Formula | InChI Key |
| 4-Piperidone | 41661-47-6 | C5H9NO | VRJHQPZVIGNGMX-UHFFFAOYSA-N wikipedia.org |
| N-Methyl-4-piperidone | 1445-73-4 | C6H11NO | HUUPVABNAQUEJW-UHFFFAOYSA-N |
| 1-Benzyl-4-piperidone | 3612-20-2 | C12H15NO | SJZKULRDWHPHGG-UHFFFAOYSA-N chemeo.com |
| 2,2,6,6-Tetramethyl-4-piperidone | 826-36-8 | C9H17NO | JWUXJYZVKZKLTJ-UHFFFAOYSA-N nist.gov |
| 4-Phenyl-2-piperidone | 81976-73-0 | C11H13NO | YZUKXJQGAVJSTK-UHFFFAOYSA-N |
Table 2: Illustrative Spectroscopic Data for a 2,6-Disubstituted-4-Piperidone Analog
The following data is for a representative 2,6-diaryl-3-methyl-4-piperidone and serves as an example of the types of spectroscopic information obtained for this class of compounds. nih.gov
| Spectroscopic Data | Values |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretching), ~1710 (C=O stretching), ~1600, 1500 (aromatic C=C stretching) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, Ar-H), ~4.0-4.2 (m, H-2, H-6), ~2.5-3.0 (m, H-3, H-5), ~1.0-1.2 (d, 3-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~210 (C=O), ~125-145 (aromatic carbons), ~60-65 (C-2, C-6), ~45-50 (C-3, C-5), ~15 (CH₃) |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the specific diaryl-methyl-piperidone structure and characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
166450-04-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-methyl-6-phenylpiperidin-4-one |
InChI |
InChI=1S/C12H15NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3 |
InChI Key |
LHWIOVMOEBZHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 4 Piperidinone, 2 Methyl 6 Phenyl
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure and understanding the electronic environment of the constituent atoms. For 4-Piperidinone, 2-methyl-6-phenyl-, a combination of NMR, FT-IR, and mass spectrometry would be employed for full characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy provides detailed information about the molecular framework, stereochemistry, and conformation of piperidin-4-one derivatives. Analysis of analogs such as 3-chloro-3-methyl-2,6-diphenyl piperidine-4-one and various r(2),c(6)-diarylpiperidin-4-ones allows for a reliable prediction of the spectral features of the target compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and its substituents. The aromatic protons of the C6-phenyl group would typically appear as a multiplet in the δ 7.2-7.4 ppm region. The methine proton at C6 (benzylic) would likely resonate as a doublet of doublets or a triplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene (B1212753) protons at C5. The proton at C2, adjacent to the methyl group, would show a characteristic quartet. The methyl protons at C2 would appear as a doublet. The protons on the piperidine ring at C3 and C5 would present as complex multiplets. The N-H proton, if not exchanged, would appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides key information on the carbon skeleton. The carbonyl carbon (C4) is the most deshielded, with a characteristic peak expected around δ 201-209 ppm. The carbons of the phenyl ring would resonate in the δ 126-140 ppm range. The C2 and C6 carbons of the piperidine ring, being attached to the methyl and phenyl groups respectively, would appear in the δ 55-65 ppm region. The C3 and C5 methylene carbons are expected around δ 45-55 ppm, and the methyl carbon at C2 would be found in the upfield region, typically δ 15-22 ppm. For the closely related analog, 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one, the carbonyl carbon appears at δ 201.7 ppm, and the ring carbons C2 and C6 are found at δ 85.4 and 65.4 ppm, respectively. rsc.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. A COSY spectrum would show cross-peaks indicating coupling between adjacent protons, for instance, between the C5 protons and the C6 proton. rsc.org An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted NMR Chemical Shifts for Piperidin-4-one Analogs
| Compound/Analog | Nucleus | C2-H/C | C3-H/C | C4 (C=O) | C5-H/C | C6-H/C | Substituent-H/C |
| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one rsc.org | ¹³C | 85.4 | 60.5 | 201.7 | 56.6 | 65.4 | CH₃: 21.9 |
| 1-(2-Phenethyl)-4-piperidone researchgate.net | ¹³C | 53.0 | 41.2 | 208.9 | 41.2 | 53.0 | - |
| cis-2,6-Diphenyl-N-methyl-4-piperidone spectrabase.com | - | - | - | 16-20 (C=O) | - | - | N-CH₃: ~1 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation
FT-IR spectroscopy is used to identify the key functional groups within a molecule. For 4-Piperidinone, 2-methyl-6-phenyl-, the spectrum would be dominated by characteristic absorption bands.
The most prominent band would be the C=O (ketone) stretching vibration, which for piperidin-4-ones typically appears in the range of 1700-1725 cm⁻¹. In N-phenethyl-4-piperidone, this peak is observed at 1703 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine would be visible as a moderate, sharp band around 3300-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperidine ring and methyl group would be observed in the 2850-3100 cm⁻¹ region. Additionally, C=C stretching bands for the aromatic ring are expected around 1450-1600 cm⁻¹. rsc.org
Interactive Data Table: Characteristic FT-IR Frequencies for Piperidin-4-one Analogs
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) |
| Ketone (C=O) | Stretch | 1700-1725 | 3-chloro-3-methyl-2,6 diphenyl piperidine-4-one rsc.org | 1718 |
| Amine (N-H) | Stretch | 3300-3400 | 3-chloro-3-methyl-2,6 diphenyl piperidine-4-one rsc.org | 3333 |
| Alkane (C-H) | Stretch | 2850-2960 | 3-chloro-3-methyl-2,6 diphenyl piperidine-4-one rsc.org | 2926 |
| Aromatic (C-H) | Stretch | 3000-3100 | 3-chloro-3-methyl-2,6 diphenyl piperidine-4-one rsc.org | 3023 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Piperidinone, 2-methyl-6-phenyl- (C₁₂H₁₅NO), the calculated molecular weight is approximately 189.1154 g/mol . HRMS would provide a highly accurate mass measurement, confirming this molecular formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavage adjacent to the nitrogen atom or the carbonyl group. Common fragments for related structures include the loss of substituents or parts of the piperidine ring. For instance, in the mass spectrum of a related adduct of 3-methyl-r-2,c-6-diphenyl-piperidin-4-one, fragments corresponding to the loss of water and other moieties are observed, with significant peaks at m/z values like 195, 173, 122, 104, 91, and 77, the latter being characteristic of a phenyl group. researchgate.net For 1-(2-phenethyl)-4-piperidone, a base peak is observed at m/z 112. researchgate.net
Crystallographic Analysis of 4-Piperidinone, 2-methyl-6-phenyl- and Analogs
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular interactions.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction studies on a vast number of 2,6-disubstituted piperidin-4-ones have shown that the piperidine ring overwhelmingly adopts a chair conformation. nist.gov This is done to minimize steric strain. In this conformation, bulky substituents at the C2 and C6 positions preferentially occupy equatorial positions to reduce unfavorable 1,3-diaxial interactions.
For 4-Piperidinone, 2-methyl-6-phenyl-, it is therefore highly probable that the piperidine ring exists in a chair conformation with both the C2-methyl group and the C6-phenyl group in equatorial orientations. Studies on analogs like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one and 2,3,6-Triphenylpiperidin-4-one confirm this preference for equatorial substitution on a chair-shaped ring. np-mrd.orgnih.gov In some highly substituted analogs, a twist-boat conformation has been observed, but this is less common for simple 2,6-disubstituted systems. nist.gov
Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies
In the solid state, molecules of 4-Piperidinone, 2-methyl-6-phenyl- would be expected to form supramolecular structures through intermolecular interactions. The most significant of these is hydrogen bonding.
The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This typically leads to the formation of N-H···O hydrogen bonds, which link adjacent molecules into chains or ribbons. For example, in the crystal structure of 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one, molecules are connected by N—H···O hydrogen bonds into a one-dimensional chain. rsc.org In other analogs, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a network of O—H⋯O and C—H⋯O hydrogen bonds creates double ribbons. np-mrd.org
In addition to classical hydrogen bonding, weaker interactions like C—H···π interactions, involving the phenyl ring, can also play a role in stabilizing the crystal packing. nih.gov
Detailed Conformational Studies of the Piperidinone Ring
For most piperidine derivatives, the chair conformation is the most stable arrangement. researchgate.netresearchgate.net This is because it minimizes both angle strain, by maintaining tetrahedral bond angles, and torsional strain, by staggering the hydrogen atoms on adjacent carbon atoms. In the case of 4-piperidinone derivatives, the chair conformation is also generally preferred. nih.gov However, the presence of a carbonyl group at the 4-position and substituents at other positions can lead to deviations from an ideal chair geometry. nih.gov The sp2 hybridization of the carbonyl carbon (C4) can cause some flattening of the ring in that region. nih.gov
While the chair form is typically the most stable, other conformations such as the boat, twist-boat, sofa, and envelope can also exist, often as transition states or in equilibrium with the chair form. The boat conformation is generally less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.orgyoutube.com However, in certain substituted piperidinones, particularly those with bulky substituents that would cause significant steric strain in a chair conformation, the boat or twist-boat form can become more populated. ias.ac.inresearchgate.netnih.gov For instance, studies on some N-nitroso-2,6-disubstituted piperidin-4-ones have shown the presence of equilibrium mixtures involving boat conformations. ias.ac.inresearchgate.net The sofa and envelope conformations are typically higher in energy and are considered intermediates in the interconversion between other forms.
The presence of a methyl group at the 2-position and a phenyl group at the 6-position significantly influences the conformational equilibrium of the piperidinone ring. These substituents can occupy either axial or equatorial positions in the chair conformation. The relative stability of these arrangements is dictated by steric interactions.
Generally, bulky substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions. Therefore, in 2-methyl-6-phenyl-4-piperidinone, the conformation where both the methyl and phenyl groups are in equatorial positions is expected to be the most stable. This arrangement minimizes steric hindrance. However, under certain conditions, such as N-acylation, a pseudoallylic strain can arise, which may force a 2-substituent into an axial orientation. nih.gov The phenyl group at C6 and the methyl group at C2 will have a significant impact on the dihedral angles of the ring. researchgate.netresearchgate.net
The precise shape of the piperidinone ring can be described by quantitative parameters such as puckering parameters and dihedral angles. Puckering parameters (Q, θ, and φ), as defined by Cremer and Pople, provide a quantitative measure of the degree and type of puckering in a ring system. For a perfect chair, θ would be 180°. Deviations from this value indicate a distortion towards other conformations. For example, a crystallographic study of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, a related compound, showed a chair conformation with a total puckering amplitude Q = 0.553(3) Å, and Cremer parameters θ = 168.8(3)° and φ = 171.8(18)°, indicating a slight distortion from an ideal chair. nih.gov
Dihedral angles, which describe the angle between two intersecting planes, are also crucial for defining the ring's conformation. In a typical chair conformation of a piperidinone, the dihedral angles around the C-C and C-N bonds will be staggered. For example, in r-2,c-6-diphenylpiperidine, the phenyl rings subtend significant dihedral angles with the plane of the piperidine ring. researchgate.netresearchgate.net The specific values for 2-methyl-6-phenyl-4-piperidinone would depend on the relative stereochemistry of the substituents.
Table 1: Representative Conformational Parameters for a Substituted Piperidin-4-one Derivative Interactive data table available in the online version of this article.
| Parameter | Value | Reference Compound |
|---|---|---|
| Total Puckering Amplitude (Q) | 0.553(3) Å | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one nih.gov |
| Cremer Parameter (θ) | 168.8(3)° | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one nih.gov |
Stereochemical Configuration and Diastereomeric Ratios
The presence of two stereocenters at the C2 and C6 positions in 2-methyl-6-phenyl-4-piperidinone means that the compound can exist as different stereoisomers. Specifically, it can exist as two pairs of enantiomers, which are diastereomers of each other. These are the (2R, 6R) and (2S, 6S) enantiomers (the cis-isomers), and the (2R, 6S) and (2S, 6R) enantiomers (the trans-isomers).
Reactivity and Chemical Transformations of 4 Piperidinone, 2 Methyl 6 Phenyl and Its Derivatives
Reactions Involving the Ketone Functionality at C4
The carbonyl group at the C4 position is a primary site for nucleophilic addition and condensation reactions, allowing for the introduction of a wide variety of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
The reaction of 2-methyl-6-phenyl-4-piperidinone with primary amines leads to the formation of the corresponding C4-imines or Schiff bases. This condensation reaction is typically catalyzed by acid and involves the removal of water. The resulting iminium ion intermediate can then be reduced in situ, most commonly using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield 4-amino-2-methyl-6-phenylpiperidine derivatives. This process, known as reductive amination, is a powerful tool for constructing substituted piperidines.
The C4 ketone readily undergoes condensation reactions with various nitrogen-based nucleophiles. These reactions are fundamental in classical organic analysis and are used to prepare stable, crystalline derivatives.
Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) in a mildly acidic or basic medium converts the ketone into the corresponding oxime.
Semicarbazone Formation: Treatment with semicarbazide (B1199961) hydrochloride (H₂NNHCONH₂·HCl), typically in the presence of a base like sodium acetate (B1210297), yields the semicarbazone.
Thiosemicarbazone Formation: Similarly, reaction with thiosemicarbazide (B42300) (H₂NNHCSNH₂) affords the thiosemicarbazone derivative.
These transformations replace the C=O double bond with a C=N double bond, altering the electronic and steric properties of the molecule.
Table 1: Condensation Reactions at C4
| Reactant | Reagent | Product Type |
|---|---|---|
| 2-methyl-6-phenyl-4-piperidinone | Hydroxylamine (NH₂OH) | Oxime |
| 2-methyl-6-phenyl-4-piperidinone | Semicarbazide (H₂NNHCONH₂) | Semicarbazone |
The Wittig reaction is a highly effective method for converting the C4 ketone into an exocyclic alkene. masterorganicchemistry.comwikipedia.orgnih.gov This reaction involves treating the piperidinone with a phosphorus ylide (Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comwikipedia.org
For instance, the reaction of a substituted 4-piperidone (B1582916) with methoxymethylenetriphenylphosphorane (generated from [(Ph₃)PCH₂OCH₃]Cl and a base like lithium diisopropylamide (LDA)) can produce the corresponding methoxymethylene derivative. nih.govacs.org This product can be subsequently hydrolyzed under acidic conditions to yield an aldehyde, effectively adding a formyl group to the C4 position. The choice of ylide determines the nature of the substituent introduced at the C4 position. nii.ac.jpresearchgate.net
Table 2: Example of Wittig Reaction on a Substituted 4-Piperidone
| Substrate | Reagents | Product | Yield | Reference |
|---|
The reduction of the C4 ketone in 2-methyl-6-phenyl-4-piperidinone produces the corresponding 4-piperidinol. Due to the existing stereocenters at C2 and C6, this reduction can lead to the formation of different diastereomeric alcohols (cis and trans isomers relative to the existing substituents). Stereodivergent synthesis aims to selectively produce a specific stereoisomer. researchgate.net
This is achieved by carefully selecting the reducing agent and reaction conditions.
Bulky Hydride Reagents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) tend to approach the ketone from the less sterically hindered face, leading to axial attack and the formation of the equatorial alcohol.
Less Hindered Hydride Reagents: Smaller reagents such as sodium borohydride (NaBH₄) may favor equatorial attack, yielding the axial alcohol.
The stereochemical outcome is highly dependent on the conformation of the piperidinone ring and the steric influence of the substituents at C2 and C6. This controlled reduction is critical for synthesizing specific stereoisomers of pharmacologically active piperidinol-based compounds.
Transformations at the Ring Nitrogen (N1)
The secondary amine at the N1 position is a nucleophilic center that readily participates in alkylation and acylation reactions, allowing for the introduction of a wide range of functional groups that can modulate the compound's properties.
N-Alkylation: The hydrogen atom on the ring nitrogen can be substituted with an alkyl or aryl group. This is typically achieved by treating the piperidinone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netrsc.org More advanced methods, such as copper-catalyzed metallaphotoredox reactions, have also been developed for N-alkylation under mild conditions. princeton.edu
N-Acylation: Acyl groups can be introduced by reacting the piperidinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This reaction yields the corresponding N-acyl-4-piperidinone. The N-benzoyl derivative, for example, can be formed using benzoyl chloride.
These N-substitutions are fundamental in modifying the parent scaffold and are often a key step in the synthesis of various biologically active molecules. nih.gov
Table 3: General Conditions for N-Substitution Reactions
| Reaction Type | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF, Acetonitrile | N-Alkyl-2-methyl-6-phenyl-4-piperidinone |
Derivatization for Enhanced Synthetic Utility
The derivatization of 4-Piperidinone, 2-methyl-6-phenyl- is a key strategy to enhance its synthetic utility, enabling the creation of a diverse library of compounds. Common derivatization reactions target the ketone at the C-4 position and the nitrogen of the piperidine (B6355638) ring.
One common derivatization involves the reaction of the C-4 ketone with hydroxylamine hydrochloride or thiosemicarbazide to form oxime and thiosemicarbazone derivatives, respectively. nih.gov These reactions are typically carried out to explore the biological potential of the resulting compounds. nih.gov For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and subsequently converted to their oxime and thiosemicarbazone derivatives to be screened for various biological activities. nih.govjst.go.jp
The nitrogen atom of the piperidine ring can be functionalized through N-acylation. For example, N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones have been synthesized, demonstrating the feasibility of introducing acyl groups to the piperidine nitrogen. chemrevlett.com Similarly, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have been prepared through base-catalyzed arylsulfonation. nih.gov These modifications not only alter the electronic properties of the piperidine ring but also provide handles for further synthetic manipulations.
Furthermore, the ketone at C-4 can be a site for Wittig reactions, converting the carbonyl group into a carbon-carbon double bond. This has been demonstrated in the synthesis of donepezil (B133215) analogues, where 2-substituted 4-piperidones were subjected to a Wittig reaction to generate methoxymethylene derivatives. nih.gov
Table 1: Examples of Derivatization Reactions of 4-Piperidinone Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
| 2,6-Diaryl-3-methyl-4-piperidones | Hydroxylamine hydrochloride | Oxime | nih.govjst.go.jp |
| 2,6-Diaryl-3-methyl-4-piperidones | Thiosemicarbazide | Thiosemicarbazone | nih.govjst.go.jp |
| t(3)-Isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Acylating agents | N-Acyl piperidones | chemrevlett.com |
| N-Unsubstituted 3,5-bis(arylidene)-4-piperidones | Arylsulfonyl chlorides | N-Arylsulfonyl piperidones | nih.gov |
| 2-Substituted 4-piperidones | [(Ph3)PCH2OCH3]Cl, LDA | Methoxymethylene piperidines | nih.gov |
Reactions at the Alpha- and Beta-Carbons of the Piperidinone Ring
The carbons alpha and beta to the carbonyl group in the 4-piperidinone ring are reactive sites for various transformations, including the introduction of new substituents and the construction of fused ring systems.
The alpha-carbons (C-3 and C-5) of the 4-piperidinone ring can be functionalized through various reactions. Alkylation at the alpha-position is a common strategy to introduce new carbon-carbon bonds. rsc.org For instance, alkylation of 1-alkyl-4-piperidones has been used to synthesize 3-acetonyl-4-piperidones. rsc.org
The reactivity at the alpha-position is also exploited in condensation reactions. The Claisen-Schmidt condensation of 4-piperidones with appropriate aldehydes leads to the formation of 3,5-bis(arylidene)-4-piperidones. nih.gov These derivatives serve as versatile intermediates for further functionalization. nih.gov
Furthermore, the alpha-carbons can participate in Michael additions. The synthesis of 2,6-diaryl-3-(4-arylthio)piperidin-4-ones involves a Michael-type addition, highlighting the electrophilic nature of the alpha,beta-unsaturated system that can be formed from the piperidinone. chemrevlett.com
The reactivity of the alpha and beta positions of the piperidinone ring is instrumental in the construction of fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of bicyclic and polycyclic structures. For example, 3-acetonyl-1-benzyl-5-methyl-4-piperidone has been successfully cyclized to form a hexahydropyrindin-6-one. rsc.org
Annulation reactions, which involve the formation of a new ring onto an existing one, are also prominent. A notable example is the rhodium(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols to synthesize pyrazolone-fused benzodiazepines. rsc.org While not directly involving 2-methyl-6-phenyl-4-piperidinone, this illustrates a powerful strategy for constructing fused seven-membered rings that could potentially be adapted.
Dipolar cycloaddition reactions provide another route to fused systems. The reaction of 3,5-bis(ylidene)-4-piperidones with azomethine ylides, generated in situ from sarcosine (B1681465) and isatins, yields dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines]. nih.gov Additionally, the reaction of 3,5-bis(ylidene)-4-piperidones with thiourea (B124793) can lead to the formation of pyrido[4,3-d]pyrimidines, which can be further transformed into pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. nih.gov
Table 2: Examples of Reactions at Alpha- and Beta-Carbons
| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference |
| Alkylation | 1-Alkyl-4-piperidones | Alkylating agents | 3-Acetonyl-4-piperidones | rsc.org |
| Condensation | 4-Piperidones | Aromatic aldehydes | 3,5-Bis(arylidene)-4-piperidones | nih.gov |
| Intramolecular Cyclization | 3-Acetonyl-1-benzyl-5-methyl-4-piperidone | - | Hexahydropyrindin-6-one | rsc.org |
| [4+3] Annulation | 1-Phenylpyrazolidinones | Propargyl alcohols | Pyrazolone fused benzodiazepines | rsc.org |
| Dipolar Cycloaddition | 3,5-Bis(ylidene)-4-piperidones | Azomethine ylides | Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] | nih.gov |
| Annulation | 3,5-Bis(ylidene)-4-piperidones | Thiourea | Pyrido[4,3-d]pyrimidines | nih.gov |
Mechanistic Investigations of 4-Piperidinone Transformations
Understanding the mechanisms of the transformations involving 4-piperidinones is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The synthesis of 4-piperidones themselves often involves a Mannich reaction, which is a multi-component reaction where an amine, an enolizable carbonyl compound, and a non-enolizable aldehyde react to form a β-amino carbonyl compound. nih.govchemrevlett.com The classic Petrenko-Kritschenko piperidone synthesis is a well-known example of this type of transformation. jocpr.com
The stereochemistry of the piperidinone ring and its substituents plays a significant role in its reactivity. Conformational studies of N-acyl-2r,6c-diphenylpiperidin-4-one oximes using NMR spectroscopy have shown that these molecules can exist in boat conformations. researchgate.net The conformation of the piperidine ring can influence the accessibility of different reactive sites and the stereochemical course of subsequent reactions.
Mechanistic studies of annulation reactions have also been reported. For instance, the rhodium(III)-catalyzed [4+3] annulation reaction is proposed to proceed through an inert C(sp²)-H functionalization followed by a cascade of C-H/N-H/C-O bond cleavages. rsc.org Such detailed mechanistic insights are vital for the rational design of new synthetic methodologies.
Computational Chemistry and Theoretical Studies of 4 Piperidinone, 2 Methyl 6 Phenyl
Molecular Stability Analysis (e.g., Hirshfeld Surface Analysis)
Molecular stability in crystalline structures is significantly influenced by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal. By mapping the electron distribution of a molecule within its crystalline environment, this method provides a detailed picture of how molecules interact with their neighbors.
The analysis involves generating a three-dimensional Hirshfeld surface mapped over properties like dnorm, which highlights regions of close intermolecular contact. These contacts are crucial for the stabilization of the crystal lattice. The surface is color-coded to indicate different types of interactions, with red spots typically representing shorter and stronger hydrogen bonding contacts.
Further quantification is achieved through 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For piperidinone derivatives, these plots reveal the prevalence of various interactions, primarily H···H, C···H/H···C, and O···H/H···O contacts. nih.gov
Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Structurally Related Piperidinone Derivative nih.gov
| Interaction Type | Contribution (%) |
| H···H | 68% |
| C···H/H···C | 19% |
| O···H/H···O | 12% |
This interactive table summarizes the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface for 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, a compound structurally similar to 4-Piperidinone, 2-methyl-6-phenyl-. nih.gov
The data clearly indicates that van der Waals forces, represented by the high percentage of H···H and C···H contacts, are the dominant forces in the crystal packing of these types of molecules. The O···H/H···O interactions, indicative of hydrogen bonding, also play a significant, albeit smaller, role in the structural stability. nih.gov
Conformational Energy Landscapes and Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Computational methods such as conformational energy landscape mapping and molecular dynamics (MD) simulations are essential for exploring the range of possible conformations a molecule can adopt and the energetic barriers between them.
The conformational energy landscape is a multi-dimensional surface that represents the potential energy of a molecule as a function of its rotatable bonds. By mapping this landscape, researchers can identify low-energy, stable conformations, as well as higher-energy transition states. For a molecule like 4-Piperidinone, 2-methyl-6-phenyl-, the key flexible regions would be the bonds connecting the phenyl group and the methyl group to the piperidinone core.
Molecular dynamics simulations provide a way to observe the conformational changes of a molecule over time. By simulating the movements of atoms based on a force field, MD can reveal how the molecule explores its conformational space under physiological conditions. These simulations can illustrate transitions between different energy minima on the conformational landscape, providing insights into the molecule's dynamic behavior. nih.govnih.gov
For 4-Piperidinone, 2-methyl-6-phenyl-, MD simulations would likely show the piperidinone ring maintaining a stable chair conformation, with fluctuations and rotations of the phenyl and methyl substituents. The relative orientation of these substituents would define the most populated conformational states. Understanding these dynamics is crucial, as the specific 3D arrangement of the functional groups can dictate how the molecule interacts with biological targets.
Advanced Applications in Organic Synthesis and Chemical Biology
Building Blocks for Complex Heterocyclic Systems
The 4-piperidone (B1582916) core is a fundamental scaffold for the construction of more elaborate heterocyclic systems. The presence of the ketone and the amine functionality allows for a variety of cyclization and condensation reactions to build spirocyclic, fused, and bridged ring systems.
Spirocyclic systems, where two rings share a single atom, are of significant interest in medicinal chemistry. The carbonyl group at the C-4 position of 2-methyl-6-phenyl-4-piperidinone is an ideal handle for constructing such architectures. For instance, condensation reactions with difunctional reagents can lead to the formation of spiro-heterocycles.
A general and relevant example is the synthesis of spiro-imidazolidines and their homologues from cyclic ketones. The reaction of a ketone with 1,2-diaminoethane or 1,3-diaminopropane (B46017) can yield spirocyclic structures. nih.gov This methodology, applied to a sugar-derived ketone, demonstrates the feasibility of using the carbonyl group to create spiro-linkages. nih.gov It is projected that 2-methyl-6-phenyl-4-piperidinone could similarly react with various diamines to produce novel spiro-diazacyclic systems.
| Starting Ketone Analogue | Reagent | Spirocyclic Product | Yield | Reference |
| Methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose | 1,2-diaminoethane | Methyl 4,6-O-benzylidenespiro[2-deoxy-α-D-arabino-hexopyranoside-2,2'-imidazolidine] | Good | nih.gov |
| Methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose | 1,3-diaminopropane | Methyl 4,6-O-benzylidene-3',4',5',6'-tetrahydro-1'H-spiro[2-deoxy-α-D-arabino-hexopyranoside-2,2'-pyrimidine] | Good | nih.gov |
This table showcases the synthesis of spirocyclic systems from a related cyclic ketone, illustrating a potential synthetic route for 2-methyl-6-phenyl-4-piperidinone.
The piperidone ring is a key component in the synthesis of various fused and bridged bicyclic alkaloids like quinolizidines and indolizidines. Furthermore, intramolecular reactions involving the nitrogen and the carbon framework of the piperidone can lead to the formation of bridged systems such as azabicyclo[3.3.1]nonanes.
The Mannich reaction is a classic method for constructing 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) from a 4-piperidone, an aldehyde (like formaldehyde), and a primary amine. This demonstrates how the 4-piperidone scaffold can be elaborated into a bridged system. While the specific substrate 2-methyl-6-phenyl-4-piperidinone is not mentioned, the general applicability of this reaction to 4-piperidones suggests its potential in this area.
Another powerful strategy involves intramolecular aldol (B89426) condensations or Michael additions to form new rings fused or bridged onto the initial piperidine (B6355638) core. The synthesis of donepezil (B133215) analogues from 2-substituted 4-piperidones showcases the versatility of these intermediates in building more complex structures. nih.govkcl.ac.uk
The Petasis-Ferrier rearrangement is a useful carbon-carbon bond-forming reaction. An aza-version of this rearrangement would involve nitrogen-containing rings. The structural elements of 2-methyl-6-phenyl-4-piperidinone, particularly after conversion to an enol ether or a related reactive intermediate, could potentially participate in analogous rearrangement reactions to furnish novel heterocyclic frameworks. While direct examples involving this specific piperidinone are not documented, the underlying reactivity of the 4-piperidone system makes it a candidate for exploration in such transformations.
Intermediate in the Synthesis of Natural Products and their Analogs
The piperidine ring is a ubiquitous structural motif in a vast number of natural products, particularly alkaloids. kcl.ac.uk Substituted piperidines, such as the 2-methyl-6-phenyl derivative, serve as crucial chiral building blocks for the total synthesis of these complex molecules and their analogues. The synthesis of analogues of natural products is often pursued to develop compounds with improved biological activity or to understand their structure-activity relationships. The use of 2-substituted 4-piperidones in the synthesis of analogues of the drug donepezil, which is itself derived from natural product scaffolds, highlights the importance of this class of compounds. nih.govacs.org
Role in the Development of Pharmaceutical Intermediates
Substituted piperidones are key intermediates in the pharmaceutical industry for the synthesis of a wide range of drugs. kcl.ac.uk The 4-piperidone core is present in numerous active pharmaceutical ingredients (APIs). For instance, N-phenyl-4-piperidone and its derivatives are important intermediates for various medicines. google.com
A notable example is the synthesis of donepezil analogues, used in research for Alzheimer's disease treatment, from 2-substituted-4-piperidones. nih.govkcl.ac.uk In these syntheses, the piperidone is first converted to a 4-formyl piperidine via a Wittig reaction, which then undergoes further transformations. kcl.ac.uk The use of chiral 2-substituted 4-piperidones allows for the creation of stereochemically defined analogues. nih.govacs.org This underscores the potential of 2-methyl-6-phenyl-4-piperidinone as a precursor for novel pharmaceutical agents.
| 2-Substituted-4-piperidone | Subsequent Reaction | Pharmaceutical Analogue | Reference |
| 2-Methyl- and 2-phenyl-4-piperidones | Wittig reaction followed by hydrolysis and further steps | Donepezil Analogues | nih.govkcl.ac.uk |
This table illustrates the conversion of 2-substituted 4-piperidones into pharmaceutical analogues, indicating a likely application for 2-methyl-6-phenyl-4-piperidinone.
Furthermore, 4-piperidone derivatives are crucial for the synthesis of potent analgesics like fentanyl and its analogues. researchgate.netresearchgate.net The synthesis of key intermediates for these drugs often starts from a substituted 4-piperidone. researchgate.net
Contribution to the Design of Novel Synthetic Methodologies
The unique reactivity of the 4-piperidone scaffold contributes to the development of new synthetic methods. For example, the use of divinyl ketones in a double aza-Michael addition to form 2-substituted 4-piperidones is an atom-efficient method for accessing these important building blocks. kcl.ac.ukacs.org This method allows for the synthesis of a diverse range of N-substituted 4-piperidones in good yields. kcl.ac.uk The development of such methodologies is crucial for expanding the toolbox of organic chemists and enabling the synthesis of new molecular architectures. The specific substitution pattern of 2-methyl-6-phenyl-4-piperidinone could be used to probe the stereochemical outcomes of new reactions and to serve as a test substrate for novel transformations on the piperidine ring.
Q & A
Basic: How can researchers optimize the synthesis of 4-Piperidinone, 2-methyl-6-phenyl- to achieve high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, or substitution. Key considerations include:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance reaction efficiency .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Yield Optimization : Adjust stoichiometry, temperature (e.g., 80–120°C), and reaction time (12–24 hours) based on kinetic studies .
Basic: What spectroscopic and analytical techniques are recommended for characterizing 4-Piperidinone, 2-methyl-6-phenyl-?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm structural integrity and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₅NO) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Basic: What safety protocols should be followed when handling 4-Piperidinone, 2-methyl-6-phenyl- in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .
Intermediate: How can researchers evaluate the biological activity of 4-Piperidinone, 2-methyl-6-phenyl- in medicinal chemistry studies?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled ligands) to assess affinity .
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Advanced: What strategies are effective for resolving contradictory data in biological activity studies of this compound?
Methodological Answer:
- Replicate Experiments : Conduct triplicate assays with independent syntheses to rule out batch variability .
- Control Groups : Include positive/negative controls (e.g., known inhibitors/DMSO) to validate assay conditions .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify trends .
- Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or chiral HPLC .
Advanced: How can computational modeling enhance understanding of 4-Piperidinone, 2-methyl-6-phenyl-’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
- QSAR Models : Develop quantitative structure-activity relationships to guide structural modifications .
Advanced: What experimental designs are suitable for studying stereochemical effects in derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) to control stereochemistry during synthesis .
- Circular Dichroism (CD) : Analyze enantiomeric excess and absolute configuration .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemical assignments .
Advanced: How can AI-driven approaches optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
- Robotic Screening : Use high-throughput platforms to test 100+ conditions (e.g., temperature, pH) in parallel .
- Real-Time Analytics : Integrate inline IR or Raman spectroscopy with AI for adaptive feedback during synthesis .
- Quantum Chemistry Calculations : Optimize transition states and intermediates using Gaussian or ORCA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
